N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide
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Overview
Description
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes dichlorophenyl groups, a thiazolidinone ring, and a hexanehydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.
Introduction of the Dichlorophenyl Groups: The dichlorophenyl groups are introduced through nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by nucleophiles.
Acetylation and Hydrazide Formation: The acetylation of the phenoxy group is achieved using acetic anhydride, followed by the formation of the hexanehydrazide moiety through a condensation reaction with hexanehydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives with altered biological properties.
Scientific Research Applications
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-thioxo-thiazolidin-3-YL]hexanehydrazide: Similar structure but with a thioxo group instead of a sulfanylidene group.
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-oxo-thiazolidin-3-YL]hexanehydrazide: Similar structure but with an oxo group instead of a sulfanylidene group.
Uniqueness
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanylidene group in the thiazolidinone ring is particularly noteworthy, as it can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H21Cl4N3O4S2 |
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Molecular Weight |
621.4 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanehydrazide |
InChI |
InChI=1S/C24H21Cl4N3O4S2/c25-15-6-5-14(17(27)11-15)10-20-23(34)30(24(36)37-20)9-3-1-2-4-21(32)31(29)22(33)13-35-19-8-7-16(26)12-18(19)28/h5-8,10-12H,1-4,9,13,29H2/b20-10- |
InChI Key |
HUCNVYDZKMRYGW-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N(C(=O)COC3=C(C=C(C=C3)Cl)Cl)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N(C(=O)COC3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
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